molecular formula C8H8FNO4 B1448356 (4-Fluoro-5-methoxy-2-nitrophenyl)methanol CAS No. 1788662-54-3

(4-Fluoro-5-methoxy-2-nitrophenyl)methanol

Cat. No. B1448356
CAS RN: 1788662-54-3
M. Wt: 201.15 g/mol
InChI Key: KACWXEOHUXLCPC-UHFFFAOYSA-N
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Description

“(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” is a yellow crystalline solid with the chemical formula C8H8FNO4 . It is also referred to as 2-Nitro-4-fluoro-5-methoxybenzyl alcohol. This compound is a derivative of 5-methoxy-2-nitrophenol, which is widely used as a starting material for the synthesis of other organic compounds.


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” can be represented by the Inchi Code: 1S/C8H8FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3 . The molecular weight of this compound is 201.15 .


Physical And Chemical Properties Analysis

“(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” is a powder at room temperature . The compound has a molecular weight of 201.15 .

Scientific Research Applications

Synthesis of Mereletinib

“(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” plays a crucial role in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, “(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” serves as a key intermediate compound .

Mechanism of Action

The mechanism of action of “(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” is not specified in the search results. For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers or contact technical services .

Future Directions

The future directions of “(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” are not specified in the search results. For a detailed understanding of its future directions, it is recommended to refer to peer-reviewed papers or contact technical services .

properties

IUPAC Name

(4-fluoro-5-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACWXEOHUXLCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-5-methoxy-2-nitrophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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